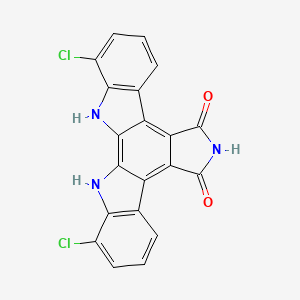
HMBPP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HMBPP is a chemical compound with the molecular formula C5H12O8P2. It is an important intermediate in the biosynthesis of isoprenoids, which are essential components in various biological processes. This compound is also known for its role in the methylerythritol phosphate (MEP) pathway, which is a crucial pathway for the production of isoprenoids in many bacteria and plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HMBPP typically involves the regioselective hydroxylation and diphosphorylation of dimethylallyl alcohol . The reaction conditions often include the use of specific catalysts and controlled environments to ensure the desired regioselectivity and yield.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of automated systems and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: HMBPP undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for its role in the biosynthesis of isoprenoids.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product. For example, oxidation reactions may require the presence of oxygen or other oxidizing agents, while reduction reactions may involve hydrogen or other reducing agents.
Major Products Formed: The major products formed from these reactions are typically intermediates in the isoprenoid biosynthesis pathway. These intermediates are crucial for the production of various isoprenoids, which have significant biological and industrial applications.
Scientific Research Applications
HMBPP has numerous scientific research applications. In chemistry, it is used as an intermediate in the synthesis of isoprenoids, which are important for various chemical processes . In biology, it plays a crucial role in the MEP pathway, which is essential for the production of isoprenoids in many bacteria and plants . In medicine, it is studied for its potential role in the development of new drugs and therapies. In industry, it is used in the production of various isoprenoids, which have applications in pharmaceuticals, cosmetics, and other fields.
Mechanism of Action
The mechanism of action of HMBPP involves its role as an intermediate in the MEP pathway . This pathway is responsible for the production of isoprenoids, which are essential for various biological processes. The compound interacts with specific enzymes and molecular targets in the pathway, facilitating the conversion of precursors into isoprenoids.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one and 1-{5-Bromo-[1-(3-methylbut-2-enyl)-1H-indole-3-yl]methylidene}-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazine .
Uniqueness: What sets HMBPP apart is its specific role in the MEP pathway and its importance in the biosynthesis of isoprenoids. This makes it a crucial compound for various biological and industrial processes, highlighting its unique significance compared to other similar compounds.
Properties
Molecular Formula |
C5H12O8P2 |
|---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
[(E)-4-hydroxy-3-methylbut-2-enyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C5H12O8P2/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9/h2,6H,3-4H2,1H3,(H,10,11)(H2,7,8,9)/b5-2+ |
InChI Key |
MDSIZRKJVDMQOQ-GORDUTHDSA-N |
SMILES |
CC(=CCOP(=O)(O)OP(=O)(O)O)CO |
Isomeric SMILES |
C/C(=C\COP(=O)(O)OP(=O)(O)O)/CO |
Canonical SMILES |
CC(=CCOP(=O)(O)OP(=O)(O)O)CO |
Synonyms |
(E)-4-hydroxy-3-methylbut-2-enyl diphosphate 4-HMDP cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















